2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide
Description
This compound features a propanamide backbone substituted with a trichloroethyl group and a 6-methylpyrimidin-4-yl sulfanyl moiety.
Properties
Molecular Formula |
C11H14Cl3N3OS |
|---|---|
Molecular Weight |
342.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(6-methylpyrimidin-4-yl)sulfanylethyl]propanamide |
InChI |
InChI=1S/C11H14Cl3N3OS/c1-6(2)9(18)17-10(11(12,13)14)19-8-4-7(3)15-5-16-8/h4-6,10H,1-3H3,(H,17,18) |
InChI Key |
XCRKJHBHAQEPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C(Cl)(Cl)Cl)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 6-methylpyrimidine-4-thiol under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dichloromethyl or methyl derivatives .
Scientific Research Applications
2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pyrimidinyl sulfanyl moiety can interact with DNA and other biomolecules, affecting cellular processes .
Comparison with Similar Compounds
Pyrazole-Based Analog (C₁₈H₂₂Cl₃N₅O₂S)
Key Differences :
- Core Structure : The analog in replaces the pyrimidine ring with a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl carbamothioyl group. This introduces additional aromaticity and a carbamothioyl (-NH-CS-NH-) linker.
- Molecular Weight : The analog has a higher molecular weight (478.817 g/mol vs. ~351.66 g/mol for the target compound, estimated from its formula).
- Functional Groups : The pyrazole analog includes a phenyl group and a methyl-oxo substituent, which may alter steric effects and electronic properties compared to the methylpyrimidine in the target compound .
Table 1: Structural Comparison
DDT-Related Compounds ()
Key Differences :
- Backbone : DDT derivatives (e.g., o,p'-DDT) feature chlorinated biphenyl ethane structures, lacking the propanamide or heterocyclic components of the target compound.
- Stability : The trichloroethyl group in the target compound may confer resistance to degradation compared to DDT’s labile trichloromethyl group .
Piperidine-Based Propanamide ()
Key Differences :
- Heterocycle : The analog in uses a piperidinyl group with methoxymethyl and thiophen-2-yl substituents, contrasting with the pyrimidine in the target compound.
- Sulfur Placement : The thiophen-2-yl group is part of the piperidine substituent, whereas the target compound’s sulfanyl group directly links to the pyrimidine.
- Potential Applications: The piperidine analog’s structure aligns with central nervous system (CNS) drug candidates, while the target compound’s pyrimidine may favor agrochemical uses .
Table 2: Functional Group Impact
Research Implications and Gaps
- Structural Insights : The pyrimidine and trichloroethyl groups in the target compound differentiate it from DDT’s aromatic system and the piperidine analog’s CNS-focused design.
- Activity Data Needed : The evidence lacks direct bioactivity or toxicity data, necessitating further studies to validate hypothesized mechanisms (e.g., enzyme inhibition or pesticidal action).
- Synthetic Challenges : The sulfanyl-pyrimidine linkage may pose synthesis hurdles compared to carbamothioyl or thiophen groups in analogs .
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